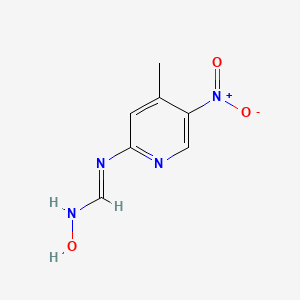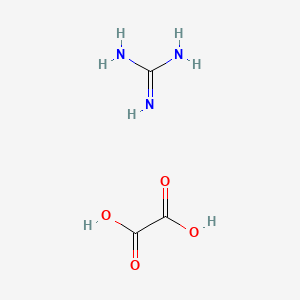
Guanidinoxalat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a strong organic base known for its high basicity and ability to form hydrogen bonds, while oxalate is a dianion derived from oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanidinoxalat can be synthesized through several methods. One common approach involves the reaction of guanidine with oxalic acid or its derivatives. The reaction typically occurs under mild conditions, often in aqueous or alcoholic solutions. For example, guanidine hydrochloride can react with sodium oxalate in water to form this compound and sodium chloride as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of guanidine carbonate and oxalic acid in a solvent-free reaction. This approach minimizes the use of solvents and reduces waste, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Guanidinoxalat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The guanidine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various guanidine derivatives.
Aplicaciones Científicas De Investigación
Guanidinoxalat has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: this compound can act as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of guanidinoxalat involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, while the oxalate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A strong organic base with high basicity.
Oxalic Acid: A dicarboxylic acid with strong chelating properties.
Guanidinoacetic Acid: A compound with similar guanidine functionality.
Uniqueness
Guanidinoxalat is unique due to the combination of guanidine and oxalate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form strong hydrogen bonds and chelate metal ions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
25143-54-8 |
|---|---|
Fórmula molecular |
C3H7N3O4 |
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
guanidine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4) |
Clave InChI |
PBPSWRVGRHWHEW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
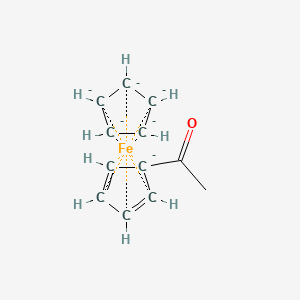
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
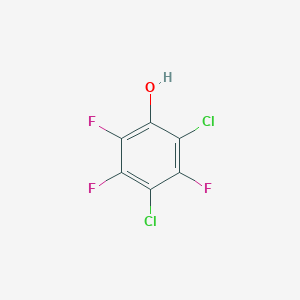
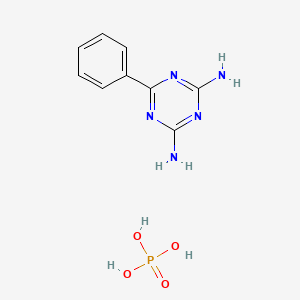




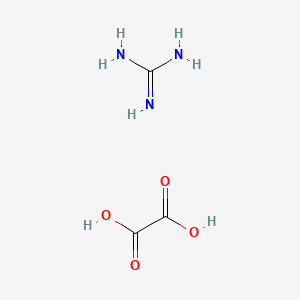
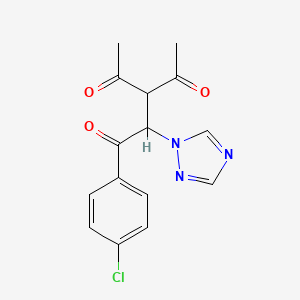
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
